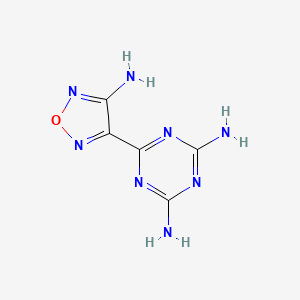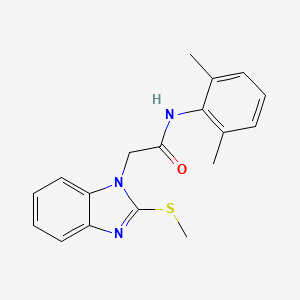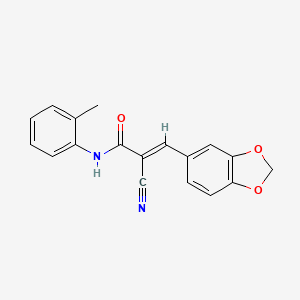
6-(4-Amino-1,2,5-oxadiazol-3-yl)-1,3,5-triazine-2,4-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(4-Amino-1,2,5-oxadiazol-3-yl)-1,3,5-triazine-2,4-diamine is a heterocyclic compound that features both oxadiazole and triazine rings These structures are known for their stability and versatility in various chemical reactions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-Amino-1,2,5-oxadiazol-3-yl)-1,3,5-triazine-2,4-diamine typically involves the following steps:
Formation of the Oxadiazole Ring: This can be achieved by cyclization of appropriate precursors such as hydrazides with nitriles under acidic or basic conditions.
Formation of the Triazine Ring: The triazine ring is often synthesized via the reaction of cyanuric chloride with amines. In this case, the amino group on the oxadiazole ring can react with cyanuric chloride to form the triazine ring.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction rates.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The amino groups on the compound can undergo oxidation to form nitro derivatives.
Reduction: The nitro groups can be reduced back to amino groups using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the triazine ring, where chlorine atoms can be replaced by various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid.
Reduction: Common reducing agents include hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under basic conditions.
Major Products
Oxidation: Nitro derivatives of the compound.
Reduction: Amino derivatives.
Substitution: Various substituted triazine derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, 6-(4-Amino-1,2,5-oxadiazol-3-yl)-1,3,5-triazine-2,4-diamine is used as a building block for the synthesis of more complex molecules. Its stable heterocyclic rings make it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound can be used to study enzyme interactions and as a potential scaffold for drug design. Its ability to form stable complexes with metal ions makes it useful in bioinorganic chemistry.
Medicine
In medicine, derivatives of this compound are being explored for their potential as antimicrobial and anticancer agents. The presence of both oxadiazole and triazine rings is known to enhance biological activity.
Industry
In industry, this compound is used in the development of new materials, such as polymers and resins, due to its thermal stability and resistance to chemical degradation.
Mechanism of Action
The mechanism of action of 6-(4-Amino-1,2,5-oxadiazol-3-yl)-1,3,5-triazine-2,4-diamine involves its interaction with various molecular targets. The amino groups can form hydrogen bonds with biological molecules, while the heterocyclic rings can interact with enzymes and receptors. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
4-Amino-1,2,5-oxadiazole: This compound shares the oxadiazole ring but lacks the triazine ring.
1,3,5-Triazine-2,4-diamine: This compound shares the triazine ring but lacks the oxadiazole ring.
6-(4-Nitro-1,2,5-oxadiazol-3-yl)-1,3,5-triazine-2,4-diamine: This compound is similar but has a nitro group instead of an amino group on the oxadiazole ring.
Uniqueness
The uniqueness of 6-(4-Amino-1,2,5-oxadiazol-3-yl)-1,3,5-triazine-2,4-diamine lies in its combination of oxadiazole and triazine rings, which confer both stability and reactivity. This makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C5H6N8O |
|---|---|
Molecular Weight |
194.16 g/mol |
IUPAC Name |
6-(4-amino-1,2,5-oxadiazol-3-yl)-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C5H6N8O/c6-2-1(12-14-13-2)3-9-4(7)11-5(8)10-3/h(H2,6,13)(H4,7,8,9,10,11) |
InChI Key |
PCRKZDKFVIHEPJ-UHFFFAOYSA-N |
Canonical SMILES |
C1(=NON=C1N)C2=NC(=NC(=N2)N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-({2-[(2,6-dimethylphenyl)amino]-2-oxoethyl}sulfanyl)-1,3-benzothiazol-6-yl]-2-methoxybenzamide](/img/structure/B11522334.png)
![N-[(2Z)-5-(4-nitrophenoxy)-3,4-diphenyl-1,3-thiazol-2(3H)-ylidene]aniline](/img/structure/B11522336.png)
![3-chloro-N-[3-(2,3-dihydro-1H-inden-5-yloxy)-5-nitrophenyl]-5-(3,4-dimethoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B11522337.png)
![(4-methoxyphenyl)[1-(4-methoxyphenyl)-1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl]methanone](/img/structure/B11522338.png)
![ethyl 5-(acetyloxy)-6-bromo-2-({[3-cyano-6-methyl-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}methyl)-1-methyl-1H-indole-3-carboxylate](/img/structure/B11522340.png)
![N-(4-fluorophenyl)-5-oxo-1-[4-(propan-2-yloxy)phenyl]pyrrolidine-3-carboxamide](/img/structure/B11522341.png)
![3-bromo-N'-[(E)-(8-hydroxyquinolin-5-yl)methylidene]benzohydrazide](/img/structure/B11522342.png)
![2-(2,4-dichlorophenethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B11522344.png)
![(2Z)-2-{[5-(5-chloro-4-methyl-2-nitrophenyl)furan-2-yl]methylidene}-1-benzothiophen-3(2H)-one](/img/structure/B11522354.png)
![N-{2-[(4-iodobenzyl)sulfanyl]-1,3-benzothiazol-6-yl}cyclohexanecarboxamide](/img/structure/B11522359.png)

![Benzoic acid, 2-[3-(5-nitro-2-furyl)-1-oxo-2-propenylamino]-, methyl ester](/img/structure/B11522373.png)

![(2Z)-2-{[5-(3-chloro-2-methylphenyl)furan-2-yl]methylidene}-1-benzothiophen-3(2H)-one](/img/structure/B11522386.png)
